MFCD18315802
Description
MFCD18315802 is a synthetic organic compound with a molecular formula tentatively identified as C₈H₇ClN₂O₂ based on structural analogs described in recent literature . Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from methodologies for analogous compounds .
Properties
IUPAC Name |
methyl 2-chloro-5-(3-chloro-4-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHDREYWMZTMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686176 | |
| Record name | Methyl 3',4-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-18-2 | |
| Record name | Methyl 3',4-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for “MFCD18315802” would typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
“MFCD18315802” can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Addition: It can undergo addition reactions where new atoms or groups are added to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
“MFCD18315802” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be used in biochemical assays and studies involving enzyme interactions.
Medicine: It could have potential therapeutic applications, although specific details are not available.
Industry: The compound may be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of “MFCD18315802” involves its interaction with specific molecular targets and pathways. Detailed information on its exact mechanism is not available, but it likely involves binding to specific receptors or enzymes, leading to a cascade of biochemical events.
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally related compounds, emphasizing molecular properties, synthesis, and applications.
Structural Analogs
Key Observations :
- Chlorinated vs. Brominated Analogs : Chlorinated derivatives (e.g., this compound and CAS 918538-05-3) exhibit lower molecular weights but comparable solubility profiles to brominated analogs (e.g., CAS 1761-61-1). Brominated compounds, however, show higher reactivity in Suzuki-Miyaura couplings due to weaker C-Br bonds .
- Fluorinated Derivatives : CAS 1533-03-5, with a trifluoromethyl group, demonstrates enhanced metabolic stability compared to chlorinated analogs, making it preferable in agrochemical design .
Pharmacological Potential
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